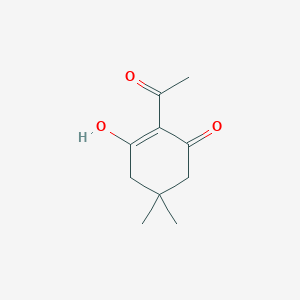

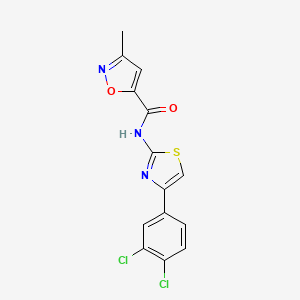

![molecular formula C18H11F4N3S B2662945 1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 866135-87-7](/img/structure/B2662945.png)

1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of heterocyclic compound . It contains a pyrazolo[3,4-b]pyridine core, which is a type of fused nitrogen-bridged heterocyclic compound . The presence of fluorine and pyridine structure in this compound may result in superior properties when compared to traditional phenyl-containing compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various active methylene compounds . For instance, 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine has been reported to react with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives .Scientific Research Applications

Synthesis and Molecular Conformations

Studies have delved into the synthesis and molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. For instance, compounds with similar core structures have been synthesized, revealing insights into their molecular conformations and hydrogen bonding patterns. Such compounds exhibit different molecular conformations and are linked via various hydrogen bonding interactions, demonstrating the structural versatility of this chemical framework (Sagar et al., 2017).

Fluorous Synthesis

The fluorous synthesis approach has been employed to create disubstituted pyrimidines, utilizing a fluorous chain as a phase tag for purification purposes. This method highlights an innovative strategy for synthesizing complex molecules, potentially including derivatives of the target compound (Zhang, 2003).

Anticancer Activity

Research into fluoro substituted benzo[b]pyrans has indicated potential anti-lung cancer activity. By extension, derivatives of 1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine may also hold promise for therapeutic applications, given their structural similarities and the functional roles of fluorine substitutions in biological activity (Hammam et al., 2005).

Synthesis of Nucleosides

A set of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides was synthesized, providing a foundation for the creation of mimetics of biological molecules. Such synthetic routes could be relevant for the development of novel drugs or biochemical probes (Iaroshenko et al., 2009).

Photophysical and Electrochemical Properties

Investigations into heteroleptic cyclometalated iridium(III) complexes, including studies on fluorinated phenylpyridines and phenylpyrazoles, have explored their photophysical and electrochemical properties. Such research underscores the potential of fluorinated derivatives in the development of materials with novel optical and electronic properties (Dedeian et al., 2005).

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F4N3S/c1-10-16-13(18(20,21)22)9-14(15-6-3-7-26-15)23-17(16)25(24-10)12-5-2-4-11(19)8-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRLICCOXWXNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F4N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

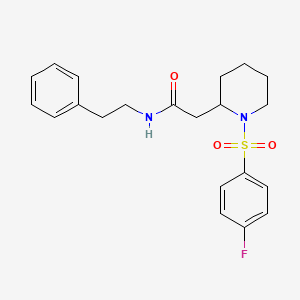

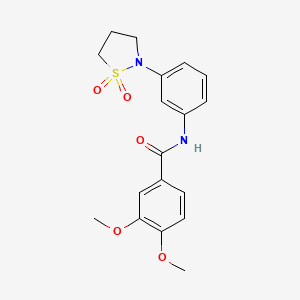

![3-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2662867.png)

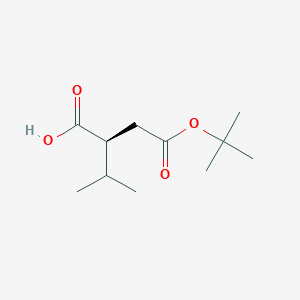

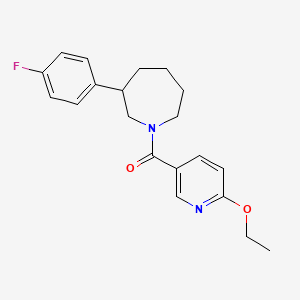

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea](/img/structure/B2662870.png)

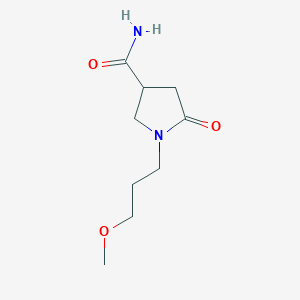

![3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662872.png)

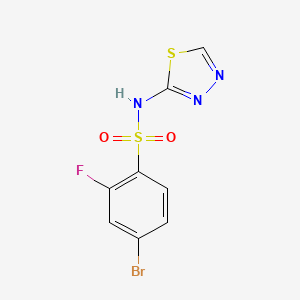

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2662876.png)

![2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2662880.png)

![Azepan-1-yl-[2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydro-isoquinolin-3-yl]-methanone](/img/structure/B2662883.png)